molecular formula C6H5ClN2O3 B15135631 methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate

methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate

Cat. No.: B15135631
M. Wt: 188.57 g/mol
InChI Key: QPJACBVIHAXIAL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed:

  • Substituted pyridazine derivatives
  • Reduced alcohol derivatives
  • Oxidized carboxylic acid derivatives

Scientific Research Applications

Methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Pyridazine: The parent compound with similar structural features.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Chloropyridazine: A related compound with a chlorine substituent.

Uniqueness: Methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and ester group makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

methyl 6-chloro-3-oxo-4H-pyridazine-4-carboxylate

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2-3H,1H3

InChI Key

QPJACBVIHAXIAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C(N=NC1=O)Cl

Origin of Product

United States

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